molecular formula C29H21NO4S B11056059 N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11056059
M. Wt: 479.5 g/mol
InChI Key: GZTFJGGQXLJZKC-UHFFFAOYSA-N
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Description

    Reagents: 4-methylthiophenol, oxidizing agents (e.g., iodine)

    Conditions: Solvent (e.g., acetonitrile), room temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions

  • Step 1: Synthesis of Anthracene-2-carboxamide Core

      Reagents: Anthracene, carboxylic acid derivative, coupling agents (e.g., EDC, DCC)

      Conditions: Solvent (e.g., dichloromethane), room temperature to reflux

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

      Conditions: Solvent (e.g., dichloromethane), room temperature

  • Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Solvent (e.g., ethanol), low temperature

  • Substitution: The methoxy group can be substituted with other nucleophiles.

      Reagents: Nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C29H21NO4S

Molecular Weight

479.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(4-methylphenyl)sulfanyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C29H21NO4S/c1-17-7-13-20(14-8-17)35-28-24(29(33)30-18-9-11-19(34-2)12-10-18)16-15-23-25(28)27(32)22-6-4-3-5-21(22)26(23)31/h3-16H,1-2H3,(H,30,33)

InChI Key

GZTFJGGQXLJZKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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